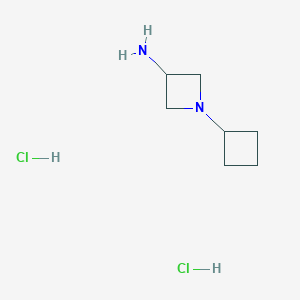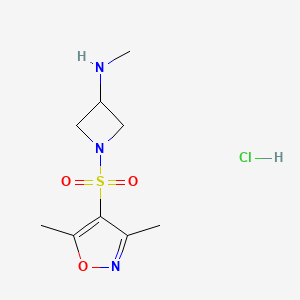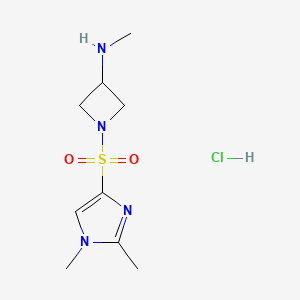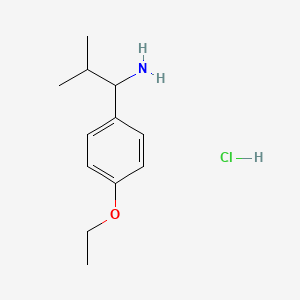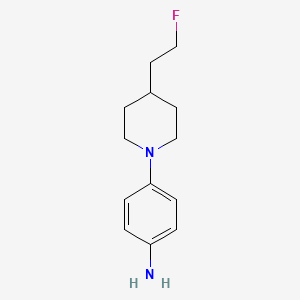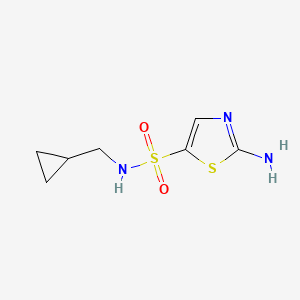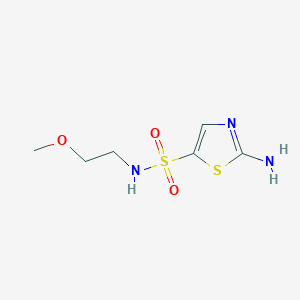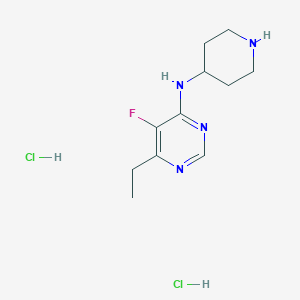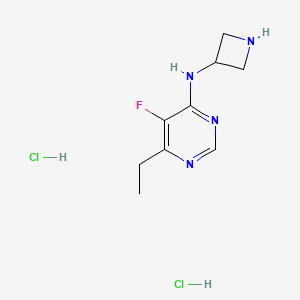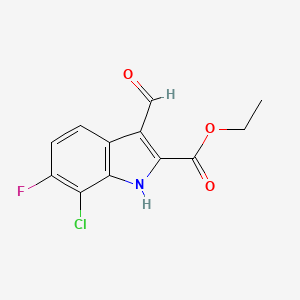
Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
Vue d'ensemble
Description
Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is a derivative of indole . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders in the human body . Indole derivatives, both natural and synthetic, exhibit various biologically vital properties .
Molecular Structure Analysis
Indole derivatives contain a bicyclic structure, comprising a six-membered benzene ring fused to a five-membered nitrogen-bearing pyrrole ring . This pyrrole ring has a nitrogen atom, which results in the basic properties of indole alkaloids, making them pharmacologically active .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Facile Synthesis and Functional Group Transformation : Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate serves as a valuable synthetic intermediate in the preparation of indole derivatives. The transformation of the sulfomethyl group to the formyl function showcases its importance in synthetic organic chemistry. This process involves several steps, including chloromethylation, hydrolysis, and oxidation, without the need for N1 protection of indole, highlighting its straightforward synthesis from sulfomethyl to formyl derivatives (Pete, Szöllösy, & Szokol, 2006).
Catalyzed Synthesis : The compound has been synthesized through a Gould-Jacobs reaction under microwave assistance using aluminium metal as a catalyst. This method provides an efficient synthesis route, achieving a high product yield of 94.2% and demonstrating the compound's accessibility for further chemical and pharmacological studies (Song Bao-an, 2012).
Application in Organic Chemistry
Chemical Reactivity and Modifications : this compound's reactivity has been explored in the context of producing various derivatives, contributing to the development of novel organic compounds. Studies focusing on its conversion, reactivity with different bases, and the effect of solvents provide insights into its versatility as a building block for complex molecular architectures (Guo Hui, 1991; 1993).
Intermediate in Pharmaceutical Synthesis : The compound has been identified as a key intermediate in the synthesis of novel pharmacologically active molecules. Its utility in constructing complex indole derivatives signifies its role in the advancement of medicinal chemistry, particularly in the development of HIV non-nucleoside reverse transcriptase inhibitors and other therapeutic agents (Mayes et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)11-7(5-16)6-3-4-8(14)9(13)10(6)15-11/h3-5,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPHLTJWCNZSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=C(C=C2)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


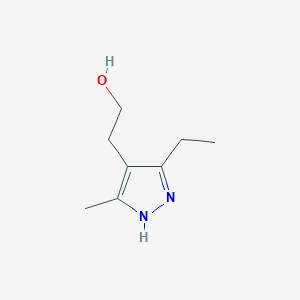
![3-(Dimethylamino)-2-([2-(dimethylamino)vinyl]sulfonyl)acrylonitrile](/img/structure/B1489490.png)
